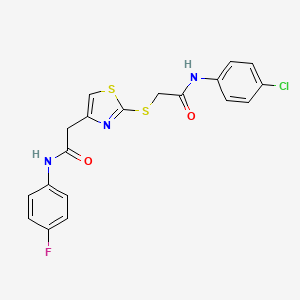

N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)23-18(26)11-28-19-24-16(10-27-19)9-17(25)22-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCJHNIWTOWURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also referred to as a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole ring, chlorophenyl, and fluorophenyl groups, which are critical for its biological activity. The molecular formula is , with a molecular weight of 360.8 g/mol.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Thiazoles have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain thiazole compounds demonstrate cytotoxic effects on cancer cells.

Antimicrobial Activity

A study screening newly synthesized N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated phenyl rings, including those similar to this compound, displayed significant antimicrobial activity. These compounds were effective against:

- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Less effective against Escherichia coli.

- Fungi : Moderately effective against Candida albicans .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-... | Staphylococcus aureus | 5 µg/mL |

| N-(4-chlorophenyl)-... | MRSA | 10 µg/mL |

| N-(4-chlorophenyl)-... | Escherichia coli | 20 µg/mL |

| N-(4-chlorophenyl)-... | Candida albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds similar to N-(4-chlorophenyl)-... have demonstrated cytotoxic effects on various cancer cell lines. A notable study indicated that certain thiazole compounds could inhibit tumor growth significantly in xenograft models .

Case Study: Thiazole Derivative in Cancer Treatment

In a study involving a specific thiazole derivative with structural similarities to N-(4-chlorophenyl)-..., researchers reported an IC50 value of approximately 1.3 µM against solid tumor cells, indicating potent antiproliferative activity. The compound also showed synergistic effects when combined with standard chemotherapeutics like taxol .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Key observations include:

- Electron-Withdrawing Groups : The presence of halogen atoms enhances lipophilicity and membrane permeability.

- Substituent Positioning : Variations in the position of substituents on the phenyl ring can significantly alter antimicrobial efficacy .

Table 2: Structure-Activity Relationships in Thiazole Derivatives

| Structural Feature | Effect on Activity |

|---|---|

| Halogen Substituents | Increased lipophilicity |

| Position of Substituents | Variability in antimicrobial efficacy |

| Thiazole Ring Presence | Essential for cytotoxic activity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily recognized for its anticancer activity . Research indicates that derivatives containing thiazole and other heterocycles exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety, in particular, is known for enhancing the biological activity of compounds by improving selectivity and potency against cancer cells.

Anticancer Activity

A study demonstrated that thiazole derivatives, similar to N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, were evaluated for their anticancer properties against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain modifications to the thiazole structure led to compounds with IC50 values indicating strong anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Identifier | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| Compound 20 | U251 (glioblastoma) | 10–30 | Highest activity among tested compounds |

Improved Synthesis Techniques

The synthesis often utilizes:

- Solvents : Tetrahydrofuran (THF), acetonitrile.

- Reagents : Organic or inorganic bases.

This approach aims to optimize reaction conditions to produce high-quality compounds suitable for biological testing.

Biological Activities Beyond Anticancer Effects

In addition to anticancer properties, compounds similar to this compound have been explored for other therapeutic potentials, including anti-inflammatory and antimicrobial activities. The structural features of thiazoles contribute significantly to these biological activities .

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage introduction, and amidation. Key steps include:

- Thiazole Core Synthesis : Cyclization of 2-amino-4-substituted thiazoles with acetonitrile derivatives using anhydrous aluminum chloride as a catalyst .

- Thioether Formation : Reaction of thiol-containing intermediates with halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amidation : Coupling of fluorophenylamine derivatives with activated carbonyl groups using coupling agents like EDCI/HOBt .

Optimization Tips : - Solvent choice (e.g., DMF or dichloromethane) significantly impacts reaction rates and side-product formation .

- Temperature control (30–60°C) minimizes decomposition of sensitive intermediates .

- Monitor progress via TLC and confirm product identity using NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) and acetamide NH signals (δ 10.1–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and thiazole ring carbons .

- Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z 381.9 for [M+H]⁺) ensures molecular formula accuracy .

- Infrared Spectroscopy (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) validate functional groups .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays for COX-1/2 or kinase inhibition, using celecoxib or staurosporine as controls .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, thiazole ring variation) impact its bioactivity and selectivity?

- Halogen Effects : Fluorine at the 4-phenyl position enhances electronegativity, improving target binding (e.g., enzyme active sites), while chlorine increases lipophilicity, affecting membrane permeability .

- Thiazole Ring Modifications : Replacing thiazole with oxadiazole reduces metabolic stability but may improve solubility .

- SAR Insights : Analog studies show that N-methylation of the acetamide group decreases cytotoxicity (e.g., IC₅₀ shifts from 2.1 μM to >50 μM in MCF-7 cells) .

Q. What crystallographic strategies are effective for resolving its 3D structure, especially given challenges in crystal twinning?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning effects .

- Refinement : SHELXL-2018 for twin refinement (TWIN/BASF commands) and disorder modeling .

- Validation : Check for R-factor discrepancies (Δ >5% suggests twinning) and validate with PLATON’s ADDSYM .

Q. How can conflicting reports on its biological activity (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Method Standardization : Compare assay conditions (e.g., cell passage number, serum concentration) and control compounds .

- Metabolic Stability Analysis : Use liver microsome assays to identify metabolite interference .

- Target Engagement Studies : SPR or ITC to measure direct binding affinities, ruling out off-target effects .

Q. What advanced computational methods are suitable for predicting its pharmacokinetic properties and toxicity?

Q. How can its stability under physiological conditions (pH, temperature) be rigorously evaluated?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ and analyze sulfoxide/sulfone byproducts via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates thermal stability) .

Q. What strategies are effective in scaling up synthesis without compromising purity?

- Flow Chemistry : Continuous flow reactors for thiazole formation (residence time: 20 min, 80°C) improve reproducibility .

- Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica for reuse in cyclization steps .

- Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to DMF solutions for high-purity crystals .

Q. How can its interactions with biological targets (e.g., enzymes, DNA) be mechanistically validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.